N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

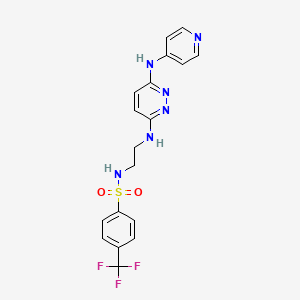

This compound is a benzenesulfonamide derivative featuring a pyridazine-pyridine hybrid scaffold and a trifluoromethyl (-CF₃) substituent. The structure combines a sulfonamide moiety (critical for hydrogen bonding and target interaction) with a pyridazine ring linked to a pyridin-4-ylamino group, likely enhancing π-π stacking and solubility. The trifluoromethyl group at the para position of the benzene ring contributes to electron-withdrawing effects, improving metabolic stability and membrane permeability .

Properties

IUPAC Name |

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFHJIWEABDNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as NSC 745834, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl moiety, and a pyridazine-pyridine structure. Its molecular formula is CHFNOS, with a molecular weight of approximately 428.5 g/mol. The intricate arrangement of these functional groups contributes to its reactivity and biological interactions.

The exact mechanisms of action for this compound are still under investigation, but preliminary studies suggest several potential pathways:

- Inhibition of Phosphodiesterase 4 (PDE4) : The compound has demonstrated significant activity as a PDE4 inhibitor. PDE4 is crucial in hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways. Inhibition of PDE4 can lead to increased cAMP levels, which may have therapeutic implications for inflammatory diseases and asthma.

- Kinase Inhibition : Similar compounds have shown activity against various kinases involved in cancer progression. While specific kinase targets for this compound are yet to be fully elucidated, its structural similarities to known kinase inhibitors suggest potential interactions with receptor tyrosine kinases or serine/threonine kinases .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including those similar to this compound, exhibit moderate to good antimicrobial activity. This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Anti-inflammatory Effects

In preclinical models, compounds with similar structures have shown anti-inflammatory effects through inhibition of specific pathways involved in inflammation. This activity is likely mediated by the modulation of cAMP levels due to PDE4 inhibition.

Case Studies and Experimental Data

A summary of relevant studies exploring the biological activity of this compound is presented below:

Comparison with Similar Compounds

Research Findings and Implications

- Target Compound : Likely optimized for kinase or enzyme inhibition due to pyridazine-pyridine dual aromaticity. The -CF₃ group balances lipophilicity and solubility.

- ’s ethylsulfonyl group may suit sulfotransferase inhibition.

- Gaps: Limited data on the target compound’s biological activity; further studies on SAR (structure-activity relationships) and in vitro assays are needed.

References: Synthesis of trimethylpyridine-sulfonamide derivatives. Chromenone-pyrazolopyrimidine sulfonamide with dual fluorine atoms. Trifluoromethoxy vs. trifluoromethyl substitution trends. Ethylsulfonyl-pyridazine sulfonamide with fluorine and methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.